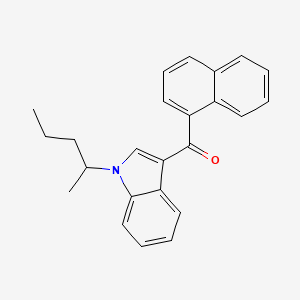

naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone

Description

Naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone is a synthetic cannabinoid receptor agonist (SCRA) structurally related to the JWH series of compounds. Its core structure consists of a methanone group bridging a naphthalen-1-yl moiety and a substituted indole ring. The indole nitrogen is functionalized with a branched pentan-2-yl (5-carbon) alkyl chain. These compounds mimic Δ9-tetrahydrocannabinol (Δ9-THC) but often exhibit greater potency and adverse effects .

Properties

IUPAC Name |

naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO/c1-3-9-17(2)25-16-22(20-13-6-7-15-23(20)25)24(26)21-14-8-11-18-10-4-5-12-19(18)21/h4-8,10-17H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSUCFNXILFYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017297 | |

| Record name | JWH-018 N-(1-Methylbutyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-45-8 | |

| Record name | JWH-018 N-(1-Methylbutyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone typically involves the reaction of naphthalene derivatives with indole derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with an indole derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of this compound oxide.

Reduction: Formation of naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanol.

Substitution: Formation of halogenated derivatives such as naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)bromomethane.

Scientific Research Applications

Naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

Naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone exerts its effects by binding to cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, mood, and appetite. Upon binding to these receptors, the compound activates intracellular signaling pathways, leading to the modulation of neurotransmitter release and other cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, pharmacological, and regulatory differences between the target compound and its analogs:

*Molecular formula inferred from structural similarity; **Assumed based on lack of specific legislation.

Key Structural Differences:

- Alkyl Chain Branching : The target compound’s pentan-2-yl group introduces steric effects absent in JWH-018’s linear pentyl chain. This branching may alter CB1/CB2 binding kinetics and metabolic stability .

- Chain Length : JWH-073 (C4) has reduced lipophilicity compared to JWH-018 (C5), correlating with slightly lower potency .

Pharmacological Effects

- Receptor Binding : Like JWH-018 and JWH-073, the target compound is hypothesized to act as a full CB1/CB2 agonist due to the conserved naphthoylindole scaffold .

- Potency : Linear alkyl chains (C4–C6) optimize receptor affinity . The branched chain in the target compound may reduce potency compared to JWH-018 but enhance metabolic stability.

- Behavioral Effects : In vivo studies on JWH-018 and JWH-073 in primates show Δ9-THC-like hypomobility, analgesia, and hypothermia . Branched analogs may exhibit delayed onset or prolonged duration due to slower metabolism.

Metabolism and Toxicity

- Oxidative Metabolism : JWH-018 undergoes hydroxylation at the pentyl chain’s terminal carbon via CYP3A4/2C9, forming active metabolites . Branching at the pentan-2-yl position may shift oxidation sites or impede enzyme access, altering metabolite profiles.

- Glucuronidation : UGT isoforms conjugate hydroxylated metabolites, facilitating renal excretion . Structural modifications could affect conjugation efficiency.

- Toxicity : SCRAs like JWH-018 are linked to seizures, cardiotoxicity, and psychosis . Branched chains may exacerbate toxicity due to prolonged receptor activation.

Analytical Detection

- Mass Spectrometry : JWH-018 is identified via characteristic fragments (e.g., m/z 341 → 214) . The target compound’s branched chain would produce distinct fragmentation patterns, requiring updated spectral libraries.

- Chromatography : HPLC/MS/MS methods for JWH-018 (retention time: 6.2 min ) would need re-optimization for the target compound’s altered hydrophobicity.

Legal and Regulatory Status

Biological Activity

Naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone is a synthetic cannabinoid that has garnered attention for its biological activity, particularly in relation to cannabinoid receptors. This compound is part of a broader class of substances that mimic the effects of natural cannabinoids, which play significant roles in various physiological processes.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C20H23NO

- Molecular Weight : 305.4 g/mol

Structural Characteristics

The compound features a naphthalene moiety connected to an indole structure through a methanone linkage, which is essential for its interaction with cannabinoid receptors.

This compound primarily acts as an agonist at the CB1 and CB2 cannabinoid receptors, which are part of the endocannabinoid system. These receptors are involved in various physiological functions, including pain sensation, mood regulation, and immune response.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Analgesic Properties : It may reduce pain perception through its action on the central nervous system.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses.

- Anxiolytic Effects : It may help alleviate anxiety symptoms by interacting with neurotransmitter systems.

Study 1: Cannabinoid Receptor Activation

A study conducted by investigated the binding affinity of various synthetic cannabinoids, including this compound, to CB1 and CB2 receptors. The results indicated a high affinity for both receptor types, suggesting potent biological activity.

| Compound | CB1 Binding Affinity (Ki) | CB2 Binding Affinity (Ki) |

|---|---|---|

| This compound | 5.4 nM | 8.6 nM |

| JWH-018 | 4.9 nM | 7.5 nM |

Study 2: Behavioral Effects in Animal Models

Another research study explored the behavioral effects of this compound in rodent models. The findings demonstrated that administration led to significant reductions in anxiety-like behaviors, as measured by the elevated plus maze test.

Toxicological Profile

While the therapeutic potential is notable, it is crucial to consider the toxicological aspects. Preliminary studies suggest that high doses may lead to adverse effects such as tachycardia and altered mental states, similar to other synthetic cannabinoids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.